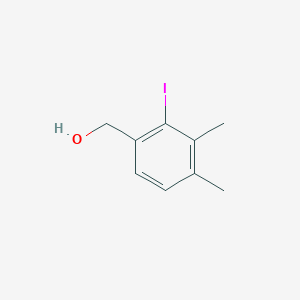
1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, along with a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one typically involves the bromination of 3-methyl-5-fluorophenylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)propan-1-one: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
1-(3-(Chloromethyl)-5-fluorophenyl)propan-1-one: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
1-(3-(Bromomethyl)-4-fluorophenyl)propan-1-one: The position of the fluorine atom is different, which can influence the compound’s properties.
Uniqueness: 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10BrFO |
|---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
SBSGSOJHJHYJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC(=C1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





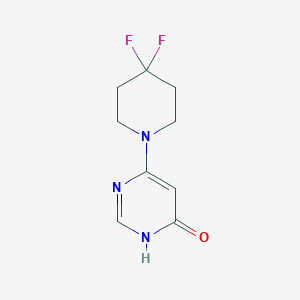
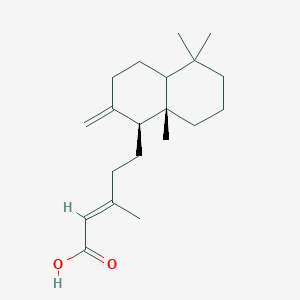

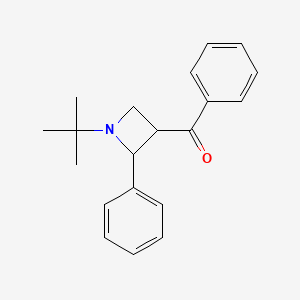

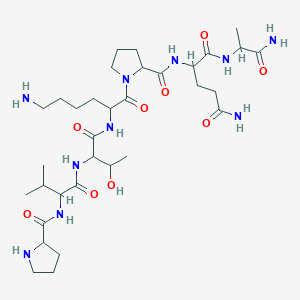

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
